2-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide
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Overview
Description
2-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a morpholinylpyridinylmethyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the morpholinylpyridinylmethyl group. Common reagents used in these reactions include pyridine derivatives, morpholine, and various carboxylating agents. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4-[(2-methyl-5-{[(2-morpholin-4-ylpyridin-4-yl)carbonyl]amino}phenyl)amino]-N-(1-phenylethenyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
- 5-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, 2-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide stands out due to its unique combination of functional groups and structural features. These characteristics confer specific reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-13(2)18-16(12-21-14(3)23-18)19(25)22-11-15-4-5-20-17(10-15)24-6-8-26-9-7-24/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYFEQWJXRXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(C)C)C(=O)NCC2=CC(=NC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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